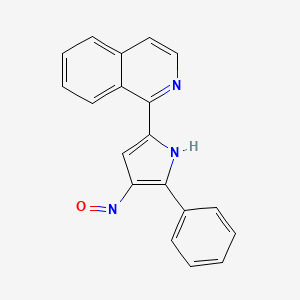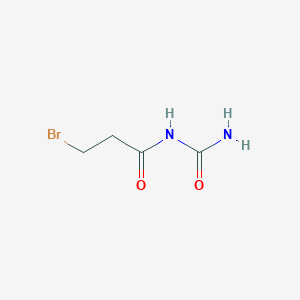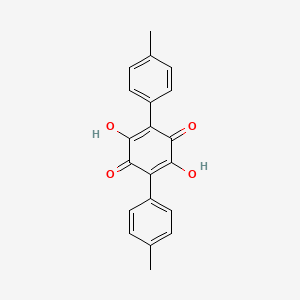
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone is an organic compound with the molecular formula C20H16O4 It is a derivative of benzoquinone, characterized by the presence of two hydroxy groups and two 4-methylphenyl groups attached to the benzoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and benzoquinone derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying biological redox processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone involves its ability to undergo redox reactions. The hydroxy groups can donate electrons, while the quinone structure can accept electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets and pathways, influencing biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the 4-methylphenyl groups.
2,5-Dihydroxy-3,6-dimethylbenzoquinone: Contains methyl groups instead of 4-methylphenyl groups.
Uniqueness: 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and solubility, making it more suitable for specific applications compared to its analogs.
Propriétés
Numéro CAS |
28293-15-4 |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
2,5-dihydroxy-3,6-bis(4-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O4/c1-11-3-7-13(8-4-11)15-17(21)19(23)16(20(24)18(15)22)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
Clé InChI |
QUOHQFDAFULRSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





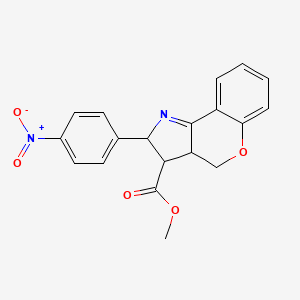
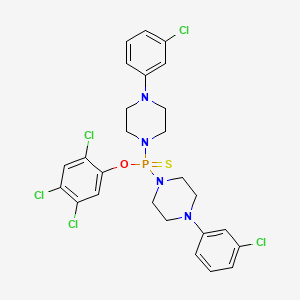


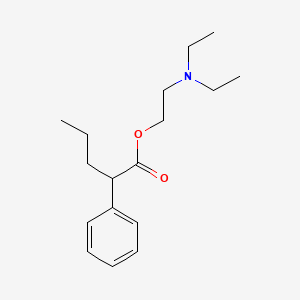
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
